![molecular formula C12H10Cl2N2O3 B4938094 2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4938094.png)
2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of functionally substituted heterocycles, similar to 2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, involves methods that yield compounds with pharmacological activities. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide demonstrates a method for preparing 3,5-disubstituted benzoxazoles, highlighting the importance of precise chemical reactions in generating targeted compounds with potential bioactivity (Khodot & Rakitin, 2022).
Molecular Structure Analysis
The molecular structure of compounds akin to our compound of interest is crucial for understanding their chemical behavior and potential applications. The crystal structure analysis of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione reveals the importance of dihedral angles and intermolecular hydrogen bonds in stabilizing the crystal structure, providing insights into how structural features can influence the physical and chemical properties of such compounds (Xue et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often lead to novel heterocycles with varied pharmacological activities. For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, involving multiple steps of converting organic acids to targeted compounds, showcases the complexity of reactions needed to achieve desired chemical properties (Rehman et al., 2013).
Physical Properties Analysis
The physical properties of compounds like 2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide are often determined through quantum chemical calculations. Studies on similar compounds, such as 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, using density functional theory (DFT), provide valuable information on vibrational frequencies, molecular structural parameters, and thermodynamic properties, which are essential for understanding the behavior of these compounds under various conditions (Choudhary et al., 2014).
Chemical Properties Analysis
The chemical properties analysis, including reactivity and interaction with other molecules, is critical for understanding the potential applications of these compounds. Studies employing natural bond orbital (NBO) analysis and molecular docking can provide insights into the electronic properties and potential biological targets of compounds similar to 2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, aiding in the development of novel therapeutic agents (Choudhary et al., 2014).
properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-7-4-11(16-19-7)15-12(17)6-18-10-5-8(13)2-3-9(10)14/h2-5H,6H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXRWKXZLLVWHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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